N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHABCDTPYVNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide typically involves the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazoles.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from the 5a–5j Series (Polycyclic Aromatic Compounds)
The 5a–5j series (Evidences 1–4) shares a common scaffold: N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)substituted benzenamine. These compounds differ in the substituents on the benzenamine ring, which include halogens (Cl, F), nitro (NO₂), methyl (CH₃), and bromo (Br) groups. Key comparisons are summarized in Table 1.
Table 1: Physicochemical and Spectral Properties of Selected 5a–5j Compounds
Key Observations :
- Yield : Compounds with electron-donating groups (e.g., 5d: 2,4-dimethyl) exhibit moderate yields (83%), while unsubstituted 5a achieves a near-quantitative yield (98%) due to reduced steric hindrance .
- Melting Points : Halogenated derivatives (5e: 189°C) and nitro-substituted compounds (5i: 181°C) exhibit higher melting points compared to methyl-substituted analogs (5d: 199°C), likely due to enhanced intermolecular interactions .
- Spectral Data : IR spectra consistently show -NH stretching (~3400 cm⁻¹) and C≡C alkynyl peaks (~2120 cm⁻¹), confirming the structural integrity of the propargyloxy-tetrazole scaffold .
Benzamide Derivatives with Alternative Substituents
Several benzamide derivatives with structural similarities to the target compound are reported in Evidences 5–6.
Table 2: Comparison of Benzamide-Based Analogues
Key Observations :
- Evidence: This imidazolidinone-linked benzamide derivative exhibits a higher melting point (220–221°C) compared to the 5a–5j series, attributed to hydrogen-bonding interactions from the thioamide and imidazolidinone moieties .
- DN6 () : Substitution with a trifluoromethyl group enhances electronegativity and metabolic stability, contrasting with the cyclohexyl group in the target compound .
Heterocyclic Variants: Triazole vs. Tetrazole Derivatives
describes N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)benzamides with antimicrobial activity. Unlike tetrazoles, triazoles exhibit reduced aromatic stability but greater synthetic versatility via click chemistry. Compound 10a–j derivatives show moderate activity against E. coli, highlighting the role of heterocycle choice in biological applications .
Q & A
Q. What are the standard synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide?
The synthesis typically involves:
- Tetrazole ring formation : Reacting a nitrile precursor with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) as a catalyst .
- Amide coupling : Introducing the 3-methylbenzamide group via carbodiimide-mediated coupling or direct acylation under inert conditions (e.g., DMF solvent, room temperature) . Key characterization tools include ¹H/¹³C NMR to confirm regioselectivity of the tetrazole and HPLC-MS for purity assessment.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions, particularly distinguishing between the cyclohexyl and benzamide moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₆H₂₀N₄O, MW 284.36 g/mol) and fragmentation patterns .
- IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .
- Solubility studies : Use shake-flask methods with PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying catalytic conditions?
- Catalyst screening : Compare ZnCl₂ with alternatives like NH₄Cl or ionic liquids to enhance tetrazole cyclization efficiency .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions during amide coupling .
- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., azide handling) improves safety and purity .
Q. How do structural modifications influence bioactivity?
- Cyclohexyl vs. aromatic substituents : Replacing the cyclohexyl group with a phenyl ring (e.g., N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide) reduces hydrophobicity but may decrease target binding affinity .
- Methyl group position : Shifting the methyl group on the benzamide from the 3- to 4-position alters steric hindrance, impacting enzyme inhibition potency (e.g., IC₅₀ shifts from 12 μM to 45 μM in COX-2 assays) .
Q. How to resolve discrepancies in reported biological activities across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm >95% purity, as impurities (e.g., unreacted azides) can skew results .
- Structural analogs : Compare activity trends with derivatives like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide to isolate substituent effects .
Q. What multicomponent reactions (MCRs) are applicable for synthesizing derivatives?
- UT-4CR (Ugi tetrazole-azide) : Combine amines, aldehydes, TMSN₃, and isocyanides in methanol to generate tetrazole-containing analogs in one pot .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings for enhanced pharmacokinetic properties .
Q. What molecular interactions drive its enzyme inhibition?
- Hydrogen bonding : The tetrazole nitrogen atoms interact with catalytic residues (e.g., Arg120 in COX-2) to block substrate access .
- Hydrophobic interactions : The cyclohexyl group occupies a lipophilic pocket in target enzymes, enhancing binding affinity (ΔG = −8.2 kcal/mol in docking studies) .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Light/oxidation sensitivity : Expose to UV light (254 nm) or H₂O₂ (3%) and track byproducts using LC-MS .
Q. What computational tools are suitable for predicting SAR?
- Molecular docking (AutoDock Vina) : Model interactions with protein targets (e.g., COX-2 PDB: 5KIR) to prioritize derivatives .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show neuroprotection?
- Dose-dependent effects : Low doses (≤10 μM) may modulate cytokines (TNF-α, IL-6), while higher doses (≥50 μM) induce neuroprotection via ROS scavenging .
- Cell-type specificity : Macrophages (RAW 264.7) show cytokine suppression, whereas neuronal cells (SH-SY5Y) exhibit reduced apoptosis under oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
